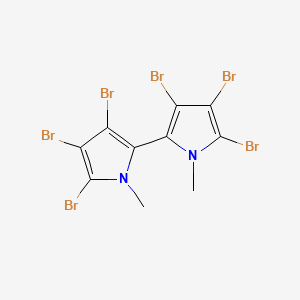
2,2'-Bi-1H-pyrrole, 3,3',4,4',5,5'-hexabromo-1,1'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is a brominated derivative of bipyrrole This compound is characterized by the presence of six bromine atoms and two methyl groups attached to the bipyrrole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- typically involves the bromination of 2,2’-Bi-1H-pyrrole, 1,1’-dimethyl-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bipyrrole substrate is continuously fed into a reactor containing the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated bipyrrole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted bipyrroles with various functional groups.
Oxidation: Formation of bipyrrole oxides or other oxidized derivatives.
Reduction: Formation of hydrogenated bipyrroles.
Applications De Recherche Scientifique
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Environmental Chemistry: Studied for its role in environmental pollution and its potential as a pollutant marker.
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexachloro-1,1’-dimethyl-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexaiodo-1,1’-dimethyl-:
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexafluoro-1,1’-dimethyl-: A fluorinated analog with unique electronic properties.
Uniqueness
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its chlorinated, iodinated, and fluorinated analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
253798-63-9 |
|---|---|
Formule moléculaire |
C10H6Br6N2 |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
2,3,4-tribromo-1-methyl-5-(3,4,5-tribromo-1-methylpyrrol-2-yl)pyrrole |
InChI |
InChI=1S/C10H6Br6N2/c1-17-7(3(11)5(13)9(17)15)8-4(12)6(14)10(16)18(8)2/h1-2H3 |
Clé InChI |
BUKWTHPBLJVYMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=C1Br)Br)Br)C2=C(C(=C(N2C)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


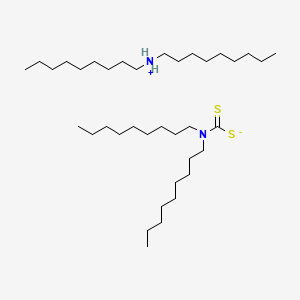

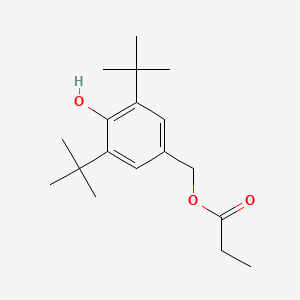

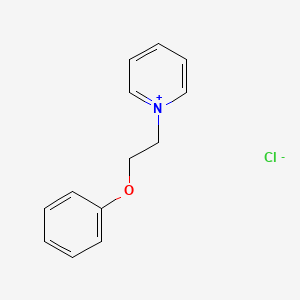

![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
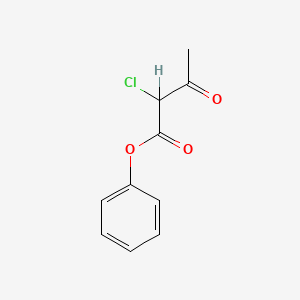

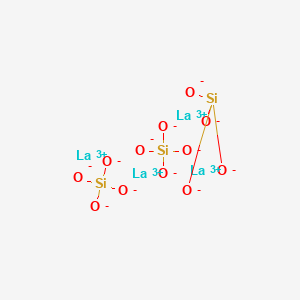
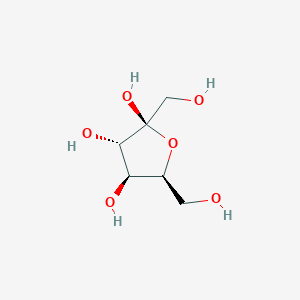
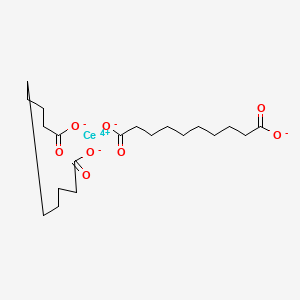

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
